1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone oxalate
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Overview
Description
1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone oxalate is a complex organic compound that features a benzoimidazole moiety linked to a piperidine ring, which is further connected to a benzylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone oxalate typically involves multiple steps:
Formation of the benzoimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the piperidine ring: The benzoimidazole core is then alkylated with a piperidine derivative using a suitable alkylating agent.
Introduction of the benzylthio group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone oxalate can undergo various types of chemical reactions:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoimidazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the benzoimidazole ring.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone oxalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where benzoimidazole derivatives have shown efficacy.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone oxalate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are sensitive to benzoimidazole derivatives.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,4-bis(1-imidazolyl)benzene
- 4,4′-bis(1-imidazolyl)biphenyl
Uniqueness
1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone oxalate is unique due to its combination of a benzoimidazole core with a piperidine ring and a benzylthio group. This structural arrangement provides distinct chemical properties and potential biological activities that are not found in simpler benzoimidazole derivatives .
Properties
IUPAC Name |
1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-2-benzylsulfanylethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS.C2H2O4/c26-22(16-27-15-19-6-2-1-3-7-19)24-12-10-18(11-13-24)14-25-17-23-20-8-4-5-9-21(20)25;3-1(4)2(5)6/h1-9,17-18H,10-16H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPYUDCGXWASSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)CSCC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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